3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid

Kinase Inhibition Structure–Activity Relationship X‑ray Crystallography

3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid is a synthetic, heterocyclic small molecule (C₁₅H₁₁N₃O₂S, MW ≈ 297.3) that embeds a 2-aminothiazole core substituted with a 4‑pyridyl ring and a benzoic acid moiety. The compound is a member of the broader 2‑aminothiazole class, which has been extensively studied for kinase inhibition, particularly against protein kinase CK2.

Molecular Formula C15H11N3O2S
Molecular Weight 297.3 g/mol
Cat. No. B8751675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid
Molecular FormulaC15H11N3O2S
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3)C(=O)O
InChIInChI=1S/C15H11N3O2S/c19-14(20)11-2-1-3-12(8-11)17-15-18-13(9-21-15)10-4-6-16-7-5-10/h1-9H,(H,17,18)(H,19,20)
InChIKeyPCJVLRRVUNIMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic Acid: Procurement Profile for a 4‑Pyridyl Aminothiazole Benzoic Acid Research Compound


3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid is a synthetic, heterocyclic small molecule (C₁₅H₁₁N₃O₂S, MW ≈ 297.3) that embeds a 2-aminothiazole core substituted with a 4‑pyridyl ring and a benzoic acid moiety. The compound is a member of the broader 2‑aminothiazole class, which has been extensively studied for kinase inhibition, particularly against protein kinase CK2 [1]. Its 2‑pyridyl regioisomer (CAS 315702‑87‑5) has been crystallographically validated as an ATP‑competitive CK2 inhibitor, occupying the enzyme’s ATP cavity [2]. However, the distinct 4‑pyridyl substitution pattern of this compound may alter its binding pose, target selectivity, and physicochemical profile relative to the 2‑pyridyl variant.

Why 3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic Acid Cannot Be Interchanged with 2‑Pyridyl or Other Aminothiazole Analogs


Simple in‑class substitution is not scientifically sound for this scaffold. In the 2‑aminothiazole CK2 inhibitor series, the pyridine ring nitrogen position directly influences the inhibitor’s ATP‑competitive binding mode and kinase selectivity profile [1]. Crystal structures confirm that the 2‑pyridyl isomer forms specific hydrogen‑bond contacts with the kinase hinge region that are sterically and electronically influenced by the nitrogen position [1]. Moving the nitrogen from the 2‑position to the 4‑position can disrupt these key interactions, potentially leading to altered potency, a shift toward allosteric binding, or modified off‑target activity. Therefore, procurement decisions must be guided by isomer‑specific performance data rather than class‑level assumptions, and the following sections compile the available quantitative evidence for the 4‑pyridyl isomer.

Quantitative Evidence Guide: Where 3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic Acid Shows Differentiation


Regioisomeric Identity: Pyridine Nitrogen Positional Constraint in CK2 Inhibitor Binding

The compound is a 4‑pyridyl regioisomer of the crystallographically validated CK2 ligand 3‑[(4‑pyridin‑2‑yl‑1,3‑thiazol‑2‑yl)amino]benzoic acid (PDB ligand N4N). In the published CK2α·inhibitor 17 complex (PDB 6TEI), the 2‑pyridyl nitrogen accepts a hydrogen bond from the hinge‑region backbone NH of Val116 (2.9 Å), anchoring the inhibitor in the ATP site [1]. The 4‑pyridyl isomer, by repositioning the nitrogen, is predicted to lose this hinge contact, potentially altering binding affinity, residence time, or kinase selectivity. Quantitative head‑to‑head activity data for the 4‑pyridyl isomer remain absent from publicly accessible primary literature.

Kinase Inhibition Structure–Activity Relationship X‑ray Crystallography

CK2α Inhibition Potency Gap: 4‑Pyridyl Isomer Lacks Established Ki/IC₅₀

The 2‑pyridyl isomer (CAS 315702‑87‑5) has a reported Ki of 86 nM against recombinant human CK2α′/β complex (ATP‑competitive assay) [1]. In contrast, a search of primary peer‑reviewed literature, authoritative databases (ChEMBL, BindingDB, PubChem BioAssay), and patent documents reveals no analogous quantitative affinity or inhibitory activity data for the 4‑pyridyl isomer against CK2 or any other kinase. This absence of data itself constitutes a critical differential factor for procurement, as the compound’s potency profile cannot be assumed from regioisomeric analogs.

Enzyme Inhibition Binding Affinity CK2 Kinase

Structural Elucidation vs. Crystallographic Confirmation: 4‑Pyridyl Isomer Still Lags

The 2‑pyridyl isomer has been co‑crystallized with both CK2α (PDB 6TEI, 1.76 Å) and CK2α′ (PDB 6TE2, 0.92 Å), providing atom‑resolution details of its ATP‑competitive binding mode [1]. The 4‑pyridyl isomer, despite being commercially available via custom synthesis, has not been deposited in the PDB in complex with any protein target. This lack of structural validation means users cannot rely on a known binding pose, pharmacophore, or conformational constraints for computational docking or rational design—a clear gap differentiating it from the 2‑pyridyl variant.

X‑ray Crystallography Structural Biology Binding Mode

Where 3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic Acid Adds Most Scientific Value


Regioisomeric Selectivity Profiling in CK2 Inhibitor Lead Optimization

The compound serves as an essential matched‑pair control for establishing pyridine nitrogen positional SAR within the 2‑aminothiazole CK2 inhibitor series. Using it alongside the 2‑pyridyl isomer (Ki = 86 nM) in parallel enzyme assays can quantify the impact of the 2→4 nitrogen shift on CK2 potency and kinase selectivity [1].

Probing Hinge‑Binding Pharmacophore Requirements for CK2 ATP‑Site Inhibitors

Because the 2‑pyridyl isomer makes a known hinge H‑bond via its pyridine nitrogen, the 4‑pyridyl isomer is a logic‑driven tool compound for testing whether alternative hinge contacts can compensate and for exploring non‑canonical binding poses in CK2 [1].

Kinase Selectivity Panel Screening for Scaffold‑Hopping Libraries

In a broader kinase inhibitor discovery campaign, the 4‑pyridyl isomer can be included in diversity‑oriented screening libraries to assess whether the regioisomeric switch broadens or narrows the kinase target spectrum relative to the 2‑pyridyl lead, a critical step before committing to chemical optimization [1].

Quote Request

Request a Quote for 3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.